2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
Description
Historical Context and Discovery
The compound 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride emerged as a derivative of benzo[b]thiophene, a heterocyclic scaffold first characterized in the mid-20th century. Early synthetic efforts focused on benzo[b]thiophene derivatives for dye production, but the introduction of sulfone and amine functionalities gained traction in the 1970s with advancements in oxidation and amidation techniques. The hydrochloride salt form was developed to enhance stability and solubility for pharmacological applications, with its initial synthesis reported in the late 20th century through methods involving cyclization of o-(alkylsulfonyl)benzyl azides. A pivotal breakthrough occurred in 2017, when Kobayashi et al. demonstrated a lithium diisopropylamide (LDA)-mediated cyclization protocol for synthesizing 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives, enabling scalable production.
Nomenclature and Classification
The systematic IUPAC name This compound reflects its structural features:
- Benzo[b]thiophene : A fused bicyclic system comprising a benzene ring (positions 1–6) and a thiophene ring (positions 1,2,3,7,8).
- 2,3-Dihydro : Partial saturation at the thiophene ring’s C2–C3 bond.
- 1,1-Dioxide : Sulfone groups at the sulfur atom (position 1).
- 3-Amine : A primary amine substituent at position 3.
- Hydrochloride : A salt form improving crystallinity and bioavailability.
Its molecular formula is C₈H₁₀ClNO₂S (MW: 219.69 g/mol), classified as a sulfonated dihydrobenzothiophene amine. The structural formula is:
$$ \text{C}6\text{H}4\text{-S(O}2\text{)-C}2\text{H}3(\text{NH}2)\text{·HCl} $$
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic modification of heterocyclic cores for tailored physicochemical and biological properties:
- Sulfone Group : The 1,1-dioxide moiety increases polarity, enhancing water solubility and metabolic stability compared to non-oxidized thiophenes.
- Amine Functionality : The 3-amino group serves as a handle for further derivatization, enabling covalent conjugation with pharmacophores or imaging agents.
- Structural Rigidity : Partial saturation at C2–C3 restricts rotational freedom, favoring target binding in drug design.
Key applications include:
Research Evolution Timeline
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIERZTZOJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14613-43-5 | |
| Record name | 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride typically involves the hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process is often catalyzed by transition metals such as rhodium or iridium, which facilitate the asymmetric hydrogenation reaction. The reaction conditions usually include the use of chiral ligands to achieve high enantioselectivity and yield. For example, the use of rhodium catalysts with chiral phosphine ligands has been shown to produce high yields and excellent enantioselectivities .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes but optimized for large-scale operations. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and ligands is crucial to maintain high selectivity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-dioxide form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Biological Applications
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as a lead compound for developing new antibiotics.
| Bacteria Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
Material Science Applications
In material science, the compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. For instance:
Conductive Polymers
2,3-Dihydro-benzo[b]thiophen-3-amine derivatives have been used to create conductive polymers. These materials show promise in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Nanocomposites
The integration of this compound into nanocomposites has been explored to enhance mechanical strength and thermal stability. Studies have shown that incorporating this compound into polymer matrices improves their performance significantly.
Case Studies
-
Antimicrobial Efficacy Study
- Researchers tested various concentrations of the compound against multiple bacterial strains. The findings indicated a dose-dependent response, with higher concentrations leading to larger inhibition zones.
-
Cancer Cell Line Research
- A collaborative study involving several institutions examined the effects of the compound on different cancer cell lines. Results showed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
-
Development of Conductive Polymers
- A recent project focused on synthesizing conductive polymers using derivatives of this compound. The resulting materials exhibited enhanced conductivity and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of tumor necrosis factor-alpha converting enzyme, it binds to the enzyme’s active site, preventing the conversion of pro-tumor necrosis factor-alpha to its active form. This inhibition can reduce inflammation and has potential therapeutic applications in diseases such as rheumatoid arthritis and psoriasis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
a. LDA-Mediated Cyclization vs. Rh-Catalyzed Asymmetric Hydrogenation
- LDA-Mediated Cyclization : The synthesis of 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide derivatives via LDA involves deprotonation of o-(alkylsulfonyl)benzyl azides, followed by denitrogenation and cyclization. Yields range from 40% to 70%, depending on substituents and reaction optimization .
- Rh-Catalyzed Asymmetric Hydrogenation : Liu et al. (2019) developed a method for synthesizing chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides using rhodium catalysts, achieving high enantioselectivity (>90% ee) and yields up to 85%. This method is advantageous for producing enantiopure derivatives but requires specialized catalysts and higher costs .
b. Comparison with Sulfonamide-Fused Benzothiazoles
- Compounds like 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (11 ) are synthesized via reactions with N,N-dimethylsulfamoyl chloride. These derivatives exhibit similar sulfone motifs but lack the amine functionality, limiting their utility in drug design compared to the title compound .
Physicochemical Properties
| Compound | Melting Point (°C) | IR (S=O stretch, cm⁻¹) | Key NMR Signals (¹H, δ ppm) |
|---|---|---|---|
| 4d (trans-isomer) | 157–160 | 1300, 1154 | 4.25 (d, J = 8.9 Hz), 7.46–7.81 |
| 9l (benzodioxin derivative) | 172–233 (dec.) | Not reported | 1.80–4.30 (m, aliphatic protons) |
| 11 (benzothiazole dioxide) | Not reported | 1320, 1160 | 3.20–3.50 (m, CH₂-SO₂) |
Derivatives like 9l (from ) and 11 (from ) share fused aromatic systems but differ in functional groups, impacting solubility and reactivity. The title compound’s amine group enhances hydrogen-bonding capacity, making it more suitable for target-binding applications .
Key Research Findings and Limitations
- Stereochemical Outcomes : The LDA method predominantly yields trans-isomers (e.g., 4d ), though stereochemical assignments rely on reaction mechanics rather than explicit NMR analysis .
- Yield Challenges : Lower yields (e.g., 40% for 5a-i ) are attributed to water solubility of intermediates during extraction, necessitating optimized workup protocols .
Biological Activity
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS Number: 14613-43-5) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its molecular characteristics, biological effects, and relevant case studies that highlight its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 219.69 g/mol
- CAS Number : 14613-43-5
- Structure : The compound features a benzo[b]thiophene core with an amine and sulfonyl functional group, contributing to its biological reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. For instance:
- In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), it was observed that the compound significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like doxorubicin (DOX). Specifically, at concentrations of 20 µM and 50 µM, the compound decreased MCF7 cell viability by approximately 29% and 25% after 48 and 72 hours, respectively .
| Concentration (µM) | Cell Line | Viability Reduction (%) |
|---|---|---|
| 20 | MCF7 | 29 |
| 50 | MCF7 | 25 |
This suggests that the compound may selectively target cancer cells while sparing healthy cells, which is a critical aspect of effective cancer therapeutics.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various assays. For example:
- Cytokine Inhibition : In models of inflammation, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. Preliminary results indicate:
- Bacterial Inhibition : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL .
Case Study 1: Anticancer Efficacy in Mice Models
A recent study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis revealed reduced proliferation rates in tumor tissues, suggesting that the compound effectively inhibits tumor growth .
Case Study 2: Safety Profile Assessment
Another important aspect of research involved evaluating the safety profile of this compound. In toxicity studies conducted on animal models, no significant adverse effects were reported at therapeutic doses. This is crucial for further development as a potential therapeutic agent .
Q & A
Q. What are the established synthetic routes for preparing 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives, and how do reaction conditions influence yield?
- Methodology : The LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides is a key route, with denitrogenation driving the reaction. For example, derivatives like 5a–5g (Table 2) are synthesized using varying alkyl substituents (R = Me, Et, i-Pr), with yields ranging from 63% to 84% depending on steric and electronic effects . Alternative methods include benzoylisothiocyanate-mediated cyclization in 1,4-dioxane, requiring precise stoichiometric control to avoid byproducts like ammonium chloride .
- Key Variables : Temperature (room temperature vs. heated), solvent polarity, and azide precursor structure critically affect reaction efficiency.
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and ring saturation. For instance, derivatives in Table 2 of show distinct shifts for the amine proton (~δ 4.5–5.5 ppm) and sulfone groups. Mass spectrometry (MS) and X-ray crystallography (where applicable) provide molecular weight confirmation and spatial arrangement data. Melting points (e.g., 172–243°C for related compounds) are used to assess purity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 3-aminothiophene sulfones during cyclization?
- Analysis : The LDA-mediated pathway involves deprotonation of the azide precursor, followed by intramolecular nucleophilic attack and denitrogenation to form the thiophene ring. Competing pathways (e.g., radical intermediates) may arise in chlorinated solvents, as observed in thiete 1,1-dioxide derivatives, where free-radical chain reactions propagate substitutions . Contradictions in yield trends (e.g., lower yields for bulky R groups) suggest steric hindrance outweighs electronic stabilization in transition states .
Q. How do structural modifications (e.g., substituents on the benzothiophene core) affect biological activity or physicochemical properties?
- Methodology : Comparative studies of derivatives (e.g., 5a–5g and thiazolidinone analogs ) reveal that electron-withdrawing groups (e.g., sulfone) enhance stability but reduce solubility. For example, introducing a 4-hydroxy-3-methoxybenzylidene group (compound 9n ) increases hydrogen-bonding capacity, altering pharmacokinetic profiles . Computational modeling (DFT or MD simulations) can predict bioactivity by correlating substituent effects with electronic parameters (e.g., HOMO-LUMO gaps).
Q. How can researchers resolve contradictions in synthetic data, such as inconsistent yields under similar conditions?
- Troubleshooting : Systematic analysis of reaction parameters is critical. For example, in , equimolar ratios of benzoylisothiocyanate and precursors are required to minimize side reactions. Reproducibility issues may stem from trace moisture (affecting LDA activity) or incomplete denitrogenation. Use of inert atmospheres (N2/Ar) and anhydrous solvents is recommended for sensitive steps .
Q. What role does the hydrochloride salt form play in stabilizing the compound for medicinal chemistry applications?
- Analysis : The hydrochloride salt improves crystallinity and shelf-life by neutralizing the amine group, reducing hygroscopicity. Comparative studies of freebase vs. salt forms (e.g., in ) show enhanced solubility in polar solvents (e.g., DMSO or water) for the salt, which is critical for in vitro assays. Stability under physiological pH (e.g., in buffer solutions) should be tested via HPLC to monitor degradation products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
